molecular formula C30H36Cl2N2P2Ru B6336345 Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) CAS No. 1196467-26-1

Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II)

Cat. No.: B6336345
CAS No.: 1196467-26-1
M. Wt: 658.5 g/mol
InChI Key: MLZFSEGMJUGESY-UHFFFAOYSA-L
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Description

Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II): is a coordination compound featuring ruthenium as the central metal atom. This compound is known for its catalytic properties and is widely used in various chemical reactions and industrial processes. Its molecular formula is C30H36Cl2N2P2Ru , and it has a molecular weight of 658.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) can be synthesized through the reaction of ruthenium trichloride with 3-(diphenylphosphino)propylamine in the presence of a reducing agent. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .

Scientific Research Applications

Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a Lewis acid, activating substrates and promoting reaction pathways. The compound’s effectiveness as a catalyst is attributed to its ability to stabilize transition states and lower activation energies .

Comparison with Similar Compounds

    Dichlorobis(triphenylphosphine)ruthenium(II): Similar in structure but with triphenylphosphine ligands.

    Dichlorobis(ethylphenylphosphine)ruthenium(II): Features ethylphenylphosphine ligands instead of diphenylphosphino.

    Dichlorobis(dimethylphosphino)ruthenium(II): Contains dimethylphosphino ligands.

Uniqueness: Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness allows it to exhibit different catalytic behaviors and selectivities compared to similar compounds .

Properties

IUPAC Name

dichlororuthenium;3-diphenylphosphanylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H18NP.2ClH.Ru/c2*16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;;;/h2*1-6,8-11H,7,12-13,16H2;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZFSEGMJUGESY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36Cl2N2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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